2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol
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Overview
Description
2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol is a boronic ester compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is linked to an ethoxyethanol chain. The unique structure of this compound makes it a valuable reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol typically involves the reaction of ethylene glycol with boronic acid derivatives. One common method includes the reaction of ethylene glycol with bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst. The reaction is usually carried out under inert conditions at elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.
Substitution: The boronic ester group can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Boronic acids and borates.
Reduction: Boranes and borohydrides.
Substitution: Various substituted boronic esters and ethers.
Scientific Research Applications
2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is utilized in the development of boron-containing drugs and as a tool for studying biological processes.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of 2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols, amines, and other nucleophiles, making it a versatile reagent in chemical reactions. The dioxaborolane ring structure also allows for the stabilization of reactive intermediates, facilitating various synthetic transformations .
Comparison with Similar Compounds
Similar Compounds
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features a similar dioxaborolane ring but with an aniline group instead of an ethoxyethanol chain.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has an isopropoxy group attached to the dioxaborolane ring.
3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound contains a benzaldehyde group along with the dioxaborolane ring.
Uniqueness
2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol is unique due to its ethoxyethanol chain, which imparts different solubility and reactivity properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research contexts.
Properties
CAS No. |
188966-59-8 |
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Molecular Formula |
C6H13BO5 |
Molecular Weight |
175.98 g/mol |
IUPAC Name |
2-[2-(1,3,2-dioxaborolan-2-yloxy)ethoxy]ethanol |
InChI |
InChI=1S/C6H13BO5/c8-1-2-9-3-4-10-7-11-5-6-12-7/h8H,1-6H2 |
InChI Key |
RZYBARNBPRPQPJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCO1)OCCOCCO |
Origin of Product |
United States |
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